molecular formula C18H23ClN2O4 B2968317 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide CAS No. 941996-07-2

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide

Cat. No.: B2968317
CAS No.: 941996-07-2
M. Wt: 366.84
InChI Key: QZRNJAMKXLOZQE-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide, commonly known as DIOC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. DIOC is a spirocyclic oxalamide that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Regioselective Synthesis The compound is also significant in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, showcasing its versatility in generating spirocyclic structures present in various natural products. This process highlights its contribution to the synthesis of complex molecular architectures, furthering research in organic synthesis and natural product mimetics (Alonso et al., 2005).

Catalytic Activity Enhancement In catalysis, N,N'-bisoxalamides, derived from compounds like N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide, enhance the catalytic activity in Cu-catalyzed coupling reactions. This illustrates the compound's impact on improving reaction efficiencies and selectivities, crucial for pharmaceutical synthesis and industrial applications (Bhunia et al., 2017).

Organocatalytic Enantioselective Synthesis The compound plays a role in the organocatalytic enantioselective synthesis of bicyclic β-lactones, underlining its importance in creating enantiomerically pure molecules. This aspect is vital for developing drugs with improved efficacy and reduced side effects, contributing significantly to the field of asymmetric synthesis and chirality in drug development (Nguyen et al., 2012).

Anticancer and Antidiabetic Developments Furthermore, derivatives of this compound have been explored for their anticancer and antidiabetic potentials. This exploration is crucial for identifying novel therapeutic agents, demonstrating the compound's relevance in medicinal chemistry and pharmacology research aimed at treating chronic conditions (Flefel et al., 2019).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O4/c19-14-5-3-13(4-6-14)7-10-20-16(22)17(23)21-11-15-12-24-18(25-15)8-1-2-9-18/h3-6,15H,1-2,7-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRNJAMKXLOZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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